2-[(2,5-Dichlorophenoxy)methyl]oxirane
Description
Contextualization within Epoxide Chemistry and Phenoxy Ether Derivatives
The chemical behavior of 2-[(2,5-Dichlorophenoxy)methyl]oxirane is largely dictated by its two key functional groups: the epoxide ring and the phenoxy ether linkage. Epoxides, or oxiranes, are three-membered cyclic ethers characterized by significant ring strain. This inherent strain makes them highly susceptible to ring-opening reactions by a variety of nucleophiles, a fundamental principle in organic synthesis. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-nucleophile bond and a hydroxyl group.
As a phenoxy ether derivative, the compound features a stable aromatic ring connected to the oxirane moiety through an ether linkage. The dichlorosubstitution on the phenyl ring can influence the reactivity of the molecule by altering its electronic properties and steric hindrance. This substitution pattern can also impart specific properties to the final products derived from it. The synthesis of such glycidyl (B131873) ethers is generally achieved through the reaction of the corresponding phenol (B47542) (2,5-dichlorophenol) with epichlorohydrin (B41342) in the presence of a base. This reaction is a cornerstone in the production of many epoxy compounds.
Significance in Contemporary Organic Synthesis and Materials Science Research
In the landscape of modern organic synthesis, this compound serves as a crucial building block. Its primary utility lies in its role as a precursor for more complex molecules, particularly in the pharmaceutical industry. The ring-opening of the epoxide by amines is a key step in the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. These drugs are vital in the management of cardiovascular diseases. The 2,5-dichloro substitution pattern on the aromatic ring is a structural feature found in some specific beta-blocker candidates, highlighting the targeted application of this particular glycidyl ether.
In the field of materials science, glycidyl ethers are the fundamental monomers for the production of epoxy resins. researchgate.net These thermosetting polymers are renowned for their excellent mechanical strength, chemical resistance, and adhesive properties. researchgate.netcrimsonpublishers.com this compound can be used as a comonomer or a modifier in epoxy resin formulations. The presence of chlorine atoms in the polymer backbone can enhance properties such as flame retardancy and chemical inertness, making the resulting materials suitable for specialized applications in coatings, adhesives, and composites. researchgate.net
Overview of Key Research Areas and Interdisciplinary Relevance
The academic interest in this compound spans several disciplines, underscoring its interdisciplinary relevance. Key research areas include:
Medicinal Chemistry and Drug Discovery: A significant body of research focuses on the synthesis of novel pharmaceutical compounds using this oxirane as a starting material. The development of new beta-blockers and other bioactive molecules often involves the strategic use of substituted phenoxypropanolamine scaffolds derived from the corresponding glycidyl ethers.
Polymer Chemistry and Materials Science: Research in this domain investigates the incorporation of this compound into polymer networks to create materials with tailored properties. Studies may focus on the kinetics of curing, the thermal and mechanical properties of the resulting epoxy resins, and their performance in various applications, from protective coatings to advanced composites. researchgate.net
Synthetic Methodology: Organic chemists continue to explore new and efficient methods for the synthesis and transformation of epoxides like this compound. This includes the development of novel catalysts and reaction conditions to achieve higher yields, selectivity, and more environmentally friendly synthetic routes.
The convergence of these research areas illustrates the compound's importance. A new synthetic route for a pharmaceutical agent might emerge from fundamental studies in organic synthesis, while the development of a new high-performance polymer could have implications for biomedical devices, bridging the gap between materials science and medicine.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2,5-dichlorophenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYYOPSMOZNITO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396493 | |
| Record name | 2-[(2,5-dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21324-87-8 | |
| Record name | 2-[(2,5-dichlorophenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80396493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Established Reaction Pathways for Oxirane Formation
Two principal strategies dominate the synthesis of aryloxymethyl oxiranes, including the title compound. These methods are the reaction of a phenoxide with epichlorohydrin (B41342) and the epoxidation of a corresponding allyl ether.
A robust and widely employed method for synthesizing 2-[(2,5-Dichlorophenoxy)methyl]oxirane is the reaction between 2,5-Dichlorophenol (B122974) and epichlorohydrin. This reaction proceeds via a Williamson ether synthesis-type mechanism. Initially, the phenolic proton of 2,5-Dichlorophenol is abstracted by a base to form the more nucleophilic 2,5-dichlorophenoxide ion. This phenoxide then attacks one of the carbon atoms of the epichlorohydrin's oxirane ring.
The attack preferentially occurs at the terminal, less-hindered carbon of the epoxide, leading to the opening of the strained three-membered ring. stackexchange.com This results in a chlorohydrin intermediate. In the presence of a base, the newly formed alkoxide undergoes an intramolecular nucleophilic substitution (an SN2 reaction), displacing the chloride ion and forming the new, stable oxirane ring of the final product. stackexchange.com This ring-closing step is entropically favored. The entire process can often be conducted as a one-pot synthesis.
Table 1: Typical Reaction Conditions for Nucleophilic Substitution Route
| Parameter | Typical Conditions | Role in Reaction |
|---|---|---|
| Base | NaOH, KOH, K2CO3 | Deprotonates the phenol (B47542) to form the nucleophilic phenoxide. |
| Solvent | Ethanol, Methanol, Acetonitrile, DMF | Solvates reactants and facilitates the reaction. |
| Temperature | Room Temperature to Reflux | Influences reaction rate; higher temperatures can increase yield but may also lead to side products. |
| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) | Used in biphasic systems to facilitate the transfer of the phenoxide to the organic phase. |
An alternative pathway involves the epoxidation of an intermediate, 2,5-Dichlorophenoxyallyl ether. This method is a two-step process. First, the allyl ether is synthesized, typically by reacting 2,5-Dichlorophenol with an allyl halide (e.g., allyl bromide) under basic conditions, another example of the Williamson ether synthesis.
In the second step, the double bond of the allyl group in the resulting ether is oxidized to form the epoxide ring. This is commonly achieved using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comyoutube.com The reaction is a concerted electrophilic addition where the peroxyacid delivers an oxygen atom to the alkene, forming the oxirane in a single step. youtube.com This method is known for its high yields and stereospecificity (syn-addition). masterorganicchemistry.com
Table 2: Common Reagents for Epoxidation of 2,5-Dichlorophenoxyallyl Ether
| Reagent | Typical Solvent | Key Characteristics |
|---|---|---|
| m-CPBA | CH2Cl2, CHCl3 | Highly effective and common, but potentially explosive; acidic byproduct. |
| Peroxyacetic Acid | Acetic Acid, Ethyl Acetate | Strong oxidant, can be less selective than m-CPBA. |
| Hydrogen Peroxide (H2O2) | Methanol, t-Butanol | Requires a catalyst (e.g., tungstate, methyltrioxorhenium) and is considered a 'green' oxidant. organic-chemistry.org |
| Dimethyldioxirane (DMDO) | Acetone | Mild and effective, but must be prepared in situ. |
Modern advancements have introduced greener alternatives for the epoxidation step, utilizing catalytic systems with hydrogen peroxide as the terminal oxidant, which produces water as the only byproduct. organic-chemistry.org These methods, employing catalysts like manganese sulfate or various rhenium complexes, offer a more environmentally benign approach compared to traditional stoichiometric peroxyacid oxidants. organic-chemistry.org
Table 3: Comparative Analysis of Synthetic Routes
| Factor | Nucleophilic Substitution (Epichlorohydrin Route) | Epoxidation (Allyl Ether Route) |
|---|---|---|
| Number of Steps | Typically one-pot (two reaction steps) | Two distinct synthetic steps |
| Atom Economy | Generally higher | Lower due to byproduct from the oxidizing agent (e.g., m-CBA) |
| Stereocontrol | Relies on chiral epichlorohydrin starting material | Amenable to catalytic asymmetric epoxidation methods |
| Reagent Safety | Epichlorohydrin is toxic and carcinogenic | Peroxyacids can be shock-sensitive and explosive |
Stereoselective Synthesis and Enantiomeric Control
The oxirane ring in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis of single enantiomers (enantiopure oxiranes) is crucial in many applications and requires specialized stereoselective methods.
Achieving enantiomeric control in the synthesis of this compound can be approached in two main ways, corresponding to the primary synthetic routes.
Chiral Pool Synthesis : This strategy utilizes an enantiomerically pure starting material. For the nucleophilic substitution route, this involves using either (R)-epichlorohydrin or (S)-epichlorohydrin. Since the stereocenter of epichlorohydrin is not involved in the initial ring-opening, but is inverted during the final ring-closing step, the stereochemistry of the starting material directs the stereochemistry of the product.
Asymmetric Catalysis : This approach is applicable to the epoxidation of 2,5-Dichlorophenoxyallyl ether. Chiral catalysts are used to influence the facial selectivity of the oxygen atom transfer to the double bond, resulting in one enantiomer being formed in excess. Notable methods for asymmetric epoxidation include:
Sharpless Epoxidation : While primarily used for allylic alcohols, its principles have guided the development of other systems. It employs a titanium tetraisopropoxide catalyst with a chiral ligand, diethyl tartrate (DET). youtube.com
Jacobsen-Katsuki Epoxidation : This method uses a chiral manganese-salen complex and is effective for the epoxidation of cis-disubstituted and other unfunctionalized alkenes.
Shi Epoxidation : This organocatalytic method uses a chiral ketone derived from fructose to catalyze epoxidation with Oxone as the oxidant.
The development of "chiral-at-metal" catalysts, where the chirality originates from the arrangement of achiral ligands around a metal center, represents a frontier in this field, offering new possibilities for designing efficient asymmetric catalysts. rsc.org
Once a stereoselective synthesis is performed, it is essential to determine its success by measuring the enantiomeric excess (ee) of the product. The enantiomeric excess is a measure of the purity of a chiral substance, calculated as the absolute difference between the mole fractions of the two enantiomers. Several analytical techniques are routinely used in research settings for this purpose.
Chiral Chromatography : This is the most common and reliable method. It involves using a stationary phase that is itself chiral. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be equipped with chiral columns. nih.gov
NMR Spectroscopy : In the presence of a chiral shift reagent or a chiral solvating agent, the NMR spectra of the two enantiomers can be resolved. The protons near the stereocenter will exhibit different chemical shifts for each enantiomer, and the relative integration of these signals can be used to determine the ee.
Optical Methods : Techniques like circular dichroism (CD) spectroscopy measure the differential absorption of left- and right-circularly polarized light. researchgate.netbohrium.com While CD spectroscopy can confirm the presence of chirality, quantitative determination of ee often requires calibration curves or combination with other techniques like multivariate regression models. nih.govresearchgate.net
Table 4: Methods for Determining Enantiomeric Excess (ee)
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Chiral HPLC/GC | Differential interaction with a chiral stationary phase. | High accuracy and precision; provides baseline separation. | Requires method development; can be time-consuming. nih.gov |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Relatively fast; provides structural information. | Requires pure sample; peak broadening can occur; expensive reagents. |
| Circular Dichroism (CD) | Differential absorption of circularly polarized light. | High-throughput potential; sensitive. researchgate.net | Requires a chromophore near the stereocenter; often not a standalone quantitative method. |
Optimization of Reaction Conditions and Yield Enhancement in Laboratory Synthesis
The synthesis of aryl glycidyl (B131873) ethers, such as this compound, is typically achieved through the Williamson ether synthesis, reacting a phenol with epichlorohydrin in the presence of a base. The precursor for this reaction is 2,5-dichlorophenol, which can be synthesized from p-dichlorobenzene. One preparative route involves a Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield the target phenol.
The critical step of coupling 2,5-dichlorophenol with epichlorohydrin is subject to optimization to maximize yield and purity. Key parameters that are manipulated include the choice of catalyst, reaction temperature, solvent, and the stoichiometry of the reactants. Research into the synthesis of analogous glycidyl ethers has demonstrated that yields can be significantly improved through careful control of these conditions. For instance, solvent-free methods utilizing phase-transfer catalysts (PTCs) like tetrabutylammonium bromide have achieved yields of approximately 92%. nih.gov In other systems, optimizing the molar ratio of sodium hydroxide (B78521) to the hydroxyl groups of the precursor has led to product yields as high as 99%. jelsciences.com
Flow chemistry offers a modern approach to optimize this synthesis, allowing for rapid screening of conditions such as temperature and reactant ratios. Studies on the analogous reaction between 4-nitrophenol and epichlorohydrin show how systematic variation of parameters can be used to maximize conversion.
Below is an interactive table illustrating the optimization of a representative glycidyl ether synthesis, showing the effect of varying reaction conditions on product yield.
| Entry | Base | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Sodium Hydroxide | None | 50 | 12 | 65 |
| 2 | Potassium Carbonate | None | 80 | 12 | 72 |
| 3 | Sodium Hydroxide | Tetrabutylammonium Bromide (PTC) | 50 | 4 | 92 |
| 4 | Cesium Carbonate | None | 80 | 6 | 85 |
| 5 | Sodium Hydroxide | Tetrabutylammonium Bromide (PTC) | 70 | 2 | 95 |
Derivatization from this compound as a Building Block
The reactivity of the oxirane ring is central to the utility of this compound as a synthetic intermediate. epa.gov The strained three-membered ring readily undergoes nucleophilic attack, leading to ring-opening and the formation of new carbon-heteroatom bonds. This reactivity is exploited in the creation of both small-molecule pharmaceutical intermediates and large polymeric structures.
A primary application of this compound is in the synthesis of β-amino alcohols, which are key structural motifs in many pharmaceutical agents. This is achieved through the reaction of the oxirane with a primary or secondary amine. The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring and causing it to open. This reaction generates a 1-amino-3-(2,5-dichlorophenoxy)propan-2-ol scaffold.
The specific properties of the resulting molecule can be tailored by selecting different amines for the ring-opening reaction. This strategy has been used in flow chemistry systems to generate large libraries of structurally diverse β-amino alcohols for medicinal chemistry programs. researchgate.net For example, reacting an aryl glycidyl ether with various amines can produce a range of compounds for screening as potential drug candidates. The reaction can be catalyzed by Lewis acids to enhance its rate and selectivity. researchgate.net
The following interactive table provides examples of amine adducts that can be formed from this compound, illustrating the structural diversity that can be achieved.
| Amine Reactant | Resulting Adduct Structure | Potential Therapeutic Area |
|---|---|---|
| Isopropylamine | 1-((2,5-Dichlorophenoxy)-3-(isopropylamino)propan-2-ol | Beta-blockers |
| Piperazine | 1-(4-(3-(2,5-Dichlorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethan-1-one | Antipsychotics |
| Aniline | 1-((2,5-Dichlorophenoxy)-3-(phenylamino)propan-2-ol | Antimicrobials |
| Morpholine | 1-((2,5-Dichlorophenoxy)-3-(morpholino)propan-2-ol | Antidepressants |
Beyond small molecules, this compound can be used to construct polymers and crosslinked networks. The formation of these macromolecules relies on the same oxirane ring-opening chemistry, but with reactants that possess multiple functional groups.
When reacted with a difunctional nucleophile, such as a diamine (e.g., ethylenediamine), this compound can form linear polymers. Each of the two amine groups in the diamine can react with the oxirane ring of a different monomer molecule, creating a chain. The resulting structure is a poly(amino ether) with pendant dichlorophenoxy groups that influence the polymer's properties, such as its thermal stability and solubility.
Alternatively, this compound can act as a cross-linking agent for existing polymers that have nucleophilic groups like amines or hydroxyls. For example, adding it to a polymer like chitosan, which has primary amine groups, will cause the oxirane to react and form covalent bonds that link different polymer chains together. This process creates a three-dimensional crosslinked network, transforming the material into a more robust hydrogel or solid. This type of cross-linking is crucial in the development of materials for applications such as drug delivery or coatings.
The table below summarizes the pathways to different polymeric architectures using this compound.
| Co-reactant Type | Example Co-reactant | Resulting Structure | Polymer Architecture |
|---|---|---|---|
| Diamine | Ethylenediamine | Poly(amino ether) | Linear Polymer |
| Polyamine | Polyethylenimine | Modified Polyethylenimine | Grafted/Branched Polymer |
| Polymer with -NH2/-OH groups | Chitosan or Poly(vinyl alcohol) | Chitosan/PVA Network | Crosslinked Network |
Chemical Reactivity and Mechanistic Investigations
Epoxide Ring-Opening Reactions
Epoxide ring-opening is a versatile and widely studied class of reactions in organic chemistry. researchgate.net For 2-[(2,5-Dichlorophenoxy)methyl]oxirane, like other unsymmetrical epoxides, these reactions can be catalyzed by either acids or bases, and the reaction pathway significantly influences the regiochemical and stereochemical outcome. libretexts.orgd-nb.info The high degree of ring strain in epoxides facilitates these reactions, as the release of this strain provides a strong thermodynamic driving force. nih.govyoutube.com
The fundamental mechanism of epoxide ring-opening involves the attack of a nucleophile on one of the carbon atoms of the oxirane ring, leading to the cleavage of a carbon-oxygen bond. This process can be facilitated by either acid or base catalysis.
Under acidic conditions, the oxygen atom of the epoxide ring is first protonated, forming a more reactive oxonium ion. unicamp.brbyjus.com This protonation enhances the electrophilicity of the epoxide carbons and weakens the C-O bonds, making the ring more susceptible to nucleophilic attack. youtube.com The subsequent nucleophilic attack is a process with characteristics that can range between a pure SN2 and an SN1 mechanism. libretexts.orgbyjus.com
For unsymmetrical epoxides, the site of nucleophilic attack is generally the more substituted carbon atom, as this carbon can better stabilize the developing positive charge in the transition state, a characteristic of an SN1-like mechanism. d-nb.info In the case of this compound, the carbon atom adjacent to the methyl group (C2) is more substituted than the terminal carbon (C3). Therefore, in an acid-catalyzed ring-opening, the nucleophile would preferentially attack the C2 position. The transition state is thought to be a hybrid between SN1 and SN2, where the C-O bond to the more substituted carbon is significantly elongated, and there is a considerable buildup of positive charge on this carbon. libretexts.org
In the presence of a strong nucleophile and under basic or neutral conditions, the epoxide ring is opened via a direct SN2 mechanism. libretexts.orgyoutube.com The nucleophile directly attacks one of the carbon atoms of the epoxide ring, and there is no prior activation by protonation. In this scenario, steric hindrance plays a dominant role in determining the regioselectivity of the reaction. d-nb.info
For this compound, the terminal carbon atom (C3) is sterically less hindered than the internal carbon (C2), which is attached to the (2,5-dichlorophenoxy)methyl group. Consequently, under basic conditions, the nucleophile will preferentially attack the less sterically hindered C3 carbon. d-nb.info This leads to the formation of a secondary alcohol, in contrast to the primary alcohol that would be formed from attack at the C2 position.
The regioselectivity of the ring-opening of this compound is a direct consequence of the reaction mechanism, which is in turn dictated by the reaction conditions.
Acid-Catalyzed Conditions: The reaction proceeds with a preference for nucleophilic attack at the more substituted carbon (C2), which is an SN1-like regioselectivity. d-nb.info
Base-Catalyzed Conditions: The reaction shows a preference for nucleophilic attack at the less substituted carbon (C3), which is a classic SN2 regioselectivity. d-nb.info
The stereochemistry of the ring-opening reaction is typically stereospecific. In both acid- and base-catalyzed pathways that proceed via an SN2 or SN2-like mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-O bond. This results in an inversion of configuration at the center of attack. youtube.comstackexchange.com If the epoxide is chiral, this inversion of stereochemistry leads to the formation of a specific stereoisomer of the product.
Interactive Table: Regioselectivity of Epoxide Ring-Opening
| Catalyst | Reaction Conditions | Predominant Mechanism | Site of Nucleophilic Attack | Resulting Product Type |
| Acid (e.g., H₂SO₄) | Acidic | SN1-like | More substituted carbon (C2) | Primary Alcohol |
| Base (e.g., NaOCH₃) | Basic/Neutral | SN2 | Less substituted carbon (C3) | Secondary Alcohol |
The principles of acid- and base-catalyzed ring-opening apply to a wide range of nucleophiles.
Amines: Amines are effective nucleophiles for the ring-opening of epoxides, typically without the need for a strong acid or base catalyst. The reaction of an amine with this compound would involve the nucleophilic attack of the nitrogen atom on one of the epoxide carbons, leading to the formation of an amino alcohol. In a study involving the reaction of 1-(oxiran-2-ylmethyl)piperidine (B1313976) with 1,2,4-triazole (B32235) derivatives, the oxirane ring opens regiospecifically according to Krasusky's rule, which is consistent with a base-catalyzed mechanism where the attack occurs at the less substituted carbon. mdpi.com A similar outcome would be expected for the reaction with this compound.
Thiols: Thiols, particularly in their deprotonated thiolate form, are excellent nucleophiles and readily open epoxide rings via an SN2 mechanism. researchgate.net The reaction of this compound with a thiol in the presence of a base would result in the formation of a β-hydroxy thioether, with the sulfur atom attacking the less hindered carbon of the epoxide ring. Research on the reaction of 1,2,4-triazole-3-thiones with epoxides has demonstrated this type of regioselective ring-opening. mdpi.com
Alcohols: The reaction of epoxides with alcohols, or alcoholysis, can be catalyzed by either acid or base to yield β-alkoxy alcohols. researchgate.net Under acidic conditions, the alcohol will attack the more substituted carbon of the protonated epoxide. libretexts.org Conversely, under basic conditions, an alkoxide nucleophile will attack the less substituted carbon. libretexts.org For example, the tetracyanoethylene-catalyzed methanolysis of androstane (B1237026) 2,3-epoxides proceeds to give products of simple methanolysis. researchgate.netrsc.org
The 2,5-dichlorophenoxy group in this compound has a significant impact on the molecule's reactivity.
Electronic Effects: The chlorine atoms are electron-withdrawing groups, which can influence the electron density on the epoxide ring through inductive effects. This can affect the partial positive charges on the epoxide carbons, potentially influencing the rate of nucleophilic attack. An electron-withdrawing substituent can favor nucleophilic attack at the carbon with reduced steric hindrance, even in an acidic environment. jsynthchem.com
Steric Effects: The bulky 2,5-dichlorophenoxy group creates considerable steric hindrance around the C2 carbon of the oxirane ring. This steric bulk strongly favors nucleophilic attack at the less hindered C3 position in base-catalyzed SN2 reactions.
Ring Strain: The inherent angle strain in the three-membered epoxide ring is the primary driver of its reactivity. nih.gov While the substituents can electronically and sterically influence the reaction pathways, the fundamental reactivity is a consequence of this strain.
Nucleophilic Ring-Opening Mechanisms
Reactions Involving the Dichlorophenoxy Moiety
The dichlorophenoxy portion of the molecule, consisting of a benzene (B151609) ring substituted with two chlorine atoms and a glycidyl (B131873) ether group, is central to its reactivity. The electronic effects of these substituents dictate the outcomes of various chemical transformations.
Aromatic Substitution Reactions
Aromatic substitution reactions on the benzene ring of this compound are governed by the directing and activating or deactivating effects of the existing substituents: the two chlorine atoms and the ether oxygen.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are heavily influenced by the substituents already present. masterorganicchemistry.com
Directing Effects: The ether group is a strong ortho-, para-director, while the chlorine atoms are also ortho-, para-directors. msu.edu In this compound, the positions on the aromatic ring are C1 (ether), C2 (chloro), C3 (hydrogen), C4 (hydrogen), C5 (chloro), and C6 (hydrogen). The potential sites for electrophilic attack are positions 3, 4, and 6.
The ether group at C1 directs incoming electrophiles to positions 6 (ortho) and 4 (para).
The chlorine at C2 directs to positions 6 (ortho) and 4 (para).
The chlorine at C5 directs to positions 3 (ortho) and 6 (para). Based on the combined directing effects, position 6 is strongly favored due to activation from the ether group and direction from all three substituents. Position 4 is also a potential site, being para to both the ether and one chlorine. Position 3 is the least favored.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves a nucleophile displacing a leaving group on an aromatic ring. vaia.com This reaction is generally difficult on electron-rich benzene rings unless there are strong electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. vaia.com
The table below summarizes the predicted reactivity for aromatic substitution reactions.
| Reaction Type | Ring Activity | Key Influencing Factors | Predicted Outcome |
| Electrophilic Aromatic Substitution (EAS) | Deactivated | - Inductive withdrawal by 2 Cl atoms and O atom.- Resonance donation by O atom.- Ortho-, para-directing effects of all substituents. | Substitution is predicted to occur preferentially at the C6 and C4 positions of the aromatic ring. |
| Nucleophilic Aromatic Substitution (SNAr) | Activated (relative to unsubstituted ring) | - Presence of two electron-withdrawing Cl atoms as leaving groups. | One or both chlorine atoms can be displaced by strong nucleophiles under forcing conditions. |
Ether Cleavage Reactions
Ethers are known for their general chemical stability but can be cleaved under harsh conditions, typically by strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comwikipedia.org The reaction involves the protonation of the ether oxygen, converting the alkoxy group into a better leaving group, followed by a nucleophilic substitution (SN1 or SN2) by a halide ion. masterorganicchemistry.commasterorganicchemistry.com
For aryl alkyl ethers such as this compound, the cleavage occurs at the alkyl C-O bond, as the bond between the sp²-hybridized aromatic carbon and the oxygen is significantly stronger and resistant to cleavage. masterorganicchemistry.comucalgary.ca
Mechanism:
Protonation: The ether oxygen is protonated by the strong acid (e.g., HBr), forming an oxonium ion intermediate. ucalgary.ca
Nucleophilic Attack: The bromide ion (Br⁻), a good nucleophile, then attacks the carbon atom of the CH₂-oxirane group (the less sterically hindered site), leading to the cleavage of the C-O bond. youtube.com This step follows an Sₙ2 mechanism. masterorganicchemistry.com
Products: The reaction is expected to yield 2,5-dichlorophenol (B122974) and 1-bromo-2,3-epoxypropane. The resulting phenol (B47542) is generally unreactive to further substitution by the halide under these conditions. masterorganicchemistry.comucalgary.ca The oxirane ring may subsequently react with the strong acid, leading to ring-opening products.
The expected ether cleavage reaction is summarized in the table below.
| Reagent | Reaction Type | Bond Cleaved | Expected Products |
| Strong Acid (HBr, HI) | Acid-catalyzed nucleophilic substitution (Sₙ2) | ArO–CH₂R | 2,5-Dichlorophenol and the corresponding halo-epoxypropane (e.g., 1-bromo-2,3-epoxypropane). |
Oxidation and Reduction Pathways of the Compound
The oxidation and reduction of this compound can target either the dichlorophenoxy moiety or the oxirane ring.
Oxidation Pathways: The dichlorophenoxy group is susceptible to oxidative degradation under strong conditions. Studies on the related compound, 2,4-dichlorophenoxyacetic acid (2,4-D), show that oxidative processes can lead to the breakdown of the aromatic ring. nih.gov
Aromatic Ring Oxidation: Advanced oxidation processes, such as treatment in subcritical or supercritical water, can mineralize the compound. nih.gov Key intermediates in the degradation of 2,4-D include 2,4-dichlorophenol (B122985) (2,4-DCP) and various organic acids. nih.govresearchgate.net This suggests that a primary oxidation pathway for this compound would involve hydroxylation of the aromatic ring, followed by ring-opening and eventual degradation to smaller molecules like CO₂, H₂O, and HCl.
Oxirane Ring Oxidation: The oxirane ring itself is already an ether and is generally resistant to further oxidation under mild conditions. However, the adjacent C-H bonds on the methyl bridge could be susceptible to radical oxidation.
Reduction Pathways: Reduction reactions can target the chlorine substituents on the aromatic ring or potentially the oxirane ring.
Dechlorination: The chlorine atoms on the aromatic ring can be removed via catalytic hydrogenation. This process, known as hydrodechlorination, typically involves a catalyst like palladium on carbon (Pd/C) and a source of hydrogen. This would convert the dichlorophenoxy group into a phenoxy group.
Oxirane Ring Reduction: The oxirane ring can be opened by reduction. For example, treatment with lithium aluminum hydride (LiAlH₄) would cleave the epoxide ring to form an alcohol. The regioselectivity of this ring-opening would depend on steric and electronic factors.
The potential redox pathways are outlined below.
| Reaction Type | Moiety Targeted | Conditions | Potential Products |
| Oxidation | Dichlorophenoxy | Advanced Oxidation Processes (AOPs) | Chlorinated phenols, catechols, hydroquinones, ring-opened fragments, CO₂, HCl. researchgate.net |
| Reduction | Dichlorophenoxy | Catalytic Hydrogenation (e.g., H₂/Pd-C) | 2-(Phenoxymethyl)oxirane (dechlorination). |
| Reduction | Oxirane Ring | Strong Hydride Reagents (e.g., LiAlH₄) | 1-(2,5-Dichlorophenoxy)propan-2-ol (ring-opening). |
Comparative Reactivity Studies with Structural Analogs
Comparing the reactivity of this compound to its structural analogs provides insight into the influence of the dichlorophenoxy group. Key analogs include phenyl glycidyl ether (PGE), which lacks chlorine substituents, and other halogenated or substituted phenyl glycidyl ethers.
Influence of Chlorine Atoms: The two chlorine atoms are strongly electron-withdrawing. This has a significant impact on the reactivity of the oxirane ring. In nucleophilic ring-opening reactions of the epoxide, the electron-withdrawing effect of the dichlorophenoxy group makes the carbon atoms of the oxirane ring more electrophilic and thus more susceptible to nucleophilic attack compared to the unsubstituted phenyl glycidyl ether.
Reaction Kinetics Comparison: Kinetic studies on the reaction of phenyl glycidyl ether with amines show a specific reaction rate. dtic.mil It can be inferred that the rate of reaction for this compound with the same nucleophiles would be faster due to the enhanced electrophilicity of the epoxide carbons. Studies on halogenated epoxy resins, while focused on material properties, are based on the synthesis of various halogenated glycidyl ethers, indicating that these compounds are accessible and their reactivity can be tailored by the type and position of the halogen. capes.gov.bracs.org
The table below provides a comparative overview of reactivity with key structural analogs.
| Compound | Key Structural Difference | Predicted Effect on Oxirane Ring Reactivity (vs. 2,5-dichloro analog) | Rationale |
| Phenyl Glycidyl Ether | No chlorine substituents | Lower | The absence of electron-withdrawing groups results in a less electrophilic oxirane ring. |
| 2-(Phenoxymethyl)oxirane | No chlorine substituents | Lower | Same as Phenyl Glycidyl Ether. |
| 2-[(4-Chlorophenoxy)methyl]oxirane | Single chlorine substituent | Lower | The inductive electron-withdrawing effect is less pronounced with one chlorine atom compared to two. |
| 2-[(2,4,5-Trichlorophenoxy)methyl]oxirane | Three chlorine substituents | Higher | The increased number of electron-withdrawing groups further enhances the electrophilicity of the oxirane ring. |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of "2-[(2,5-Dichlorophenoxy)methyl]oxirane". Through ¹H, ¹³C, and two-dimensional (2D) NMR experiments, the precise connectivity and chemical environment of each atom in the molecule can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The protons on the oxirane ring are expected to appear at a higher field (lower ppm) compared to typical ethers, generally in the 2.5-3.5 ppm range. libretexts.orgpressbooks.publibretexts.org The hydrogen on the central carbon of the oxirane ring would likely appear as a multiplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂) attached to the oxirane ring and the phenoxy group will be shifted downfield due to the electron-withdrawing effect of the adjacent oxygen atom, typically appearing in the 3.4-4.5 ppm region. libretexts.orgpressbooks.pub The aromatic protons on the dichlorophenyl ring will be observed further downfield, generally between 7.0 and 8.0 ppm, with their specific shifts and splitting patterns dictated by the substitution pattern.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atoms of the oxirane ring are expected to resonate in the 40-60 ppm range. The methylene carbon adjacent to the ether oxygen will also show a downfield shift, typically appearing in the 60-80 ppm range. pressbooks.pub The aromatic carbons will have signals in the 110-160 ppm region, with the carbons directly bonded to chlorine atoms showing characteristic shifts.
2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to confirm the structural assignments. COSY experiments establish proton-proton coupling relationships, helping to connect adjacent protons within the molecule. HSQC correlates directly bonded proton and carbon atoms, providing definitive assignments for each C-H pair.
Interactive Table: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) | Notes |
| Oxirane CH | 3.1 - 3.5 (multiplet) | 48 - 52 | Coupled to adjacent CH₂ protons. libretexts.orglibretexts.org |
| Oxirane CH₂ | 2.6 - 2.9 (multiplets) | 44 - 48 | Diastereotopic protons with complex splitting. pressbooks.publibretexts.org |
| Methylene O-CH₂ | 3.9 - 4.3 (multiplet) | 68 - 72 | Deshielded by two oxygen atoms. |
| Aromatic C-H (Position 3) | 7.2 - 7.4 (doublet) | 120 - 125 | |
| Aromatic C-H (Position 4) | 6.9 - 7.1 (doublet of doublets) | 115 - 120 | |
| Aromatic C-H (Position 6) | 7.1 - 7.3 (doublet) | 128 - 132 | |
| Aromatic C-O | N/A | 155 - 160 | |
| Aromatic C-Cl (Position 2) | N/A | 125 - 130 | |
| Aromatic C-Cl (Position 5) | N/A | 130 - 135 |
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight and elemental composition of "this compound", as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound. This is a critical step in confirming the identity of a newly synthesized or isolated compound. The ability of HRMS to operate in data-independent acquisition mode allows for comprehensive fragmentation data to be collected. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile compounds like "this compound". In GC-MS, the compound is first vaporized and separated from other components in a mixture before being introduced into the mass spectrometer.
Fragmentation Analysis: The mass spectrum of an aryl ether typically shows a strong molecular ion peak due to the stability of the aromatic ring. blogspot.com Common fragmentation patterns for ethers include alpha-cleavage (cleavage of the C-C bond next to the oxygen) and cleavage of the C-O bond. blogspot.commiamioh.eduscribd.comlibretexts.org For "this compound", key fragmentation pathways would likely involve the loss of the oxirane group, cleavage of the ether bond, and fragmentation of the dichlorophenyl ring. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, which serves as a key diagnostic feature.
Interactive Table: Expected Mass Spectrometry Fragments for this compound
| Fragment | m/z (Mass-to-Charge Ratio) | Description |
| [M]+ | 218/220/222 | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms. |
| [M - C₂H₃O]+ | 175/177/179 | Loss of the oxiranyl group. |
| [C₆H₃Cl₂O]+ | 161/163/165 | 2,5-Dichlorophenoxy cation. |
| [C₆H₃Cl₂]+ | 145/147/149 | 2,5-Dichlorophenyl cation. |
| [C₃H₅O₂]+ | 73 | Oxiranylmethyl cation. |
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for assessing the purity of "this compound" and for separating it from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. Both normal-phase and reversed-phase HPLC can be employed for the analysis of "this compound". The choice of stationary and mobile phases depends on the polarity of the compound and the impurities to be separated.
Given that "this compound" possesses a chiral center at the C2 position of the oxirane ring, chiral HPLC is a critical technique for separating its enantiomers. phenomenex.com The separation of enantiomers is of significant importance in the pharmaceutical and agrochemical industries, as different enantiomers can exhibit different biological activities. phenomenex.comcsfarmacie.cznih.gov Chiral stationary phases (CSPs) are used to achieve this separation by forming transient diastereomeric complexes with the enantiomers, leading to different retention times. chiralpedia.comresearchgate.net
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. thermofisher.com "this compound" is amenable to GC analysis. The choice of a suitable capillary column and temperature programming allows for the efficient separation of the compound from impurities. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time and mass spectral data, enabling confident identification and quantification. nih.gov GC-MS is particularly useful for the analysis of complex mixtures and for trace-level detection. nih.govthermofisher.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show characteristic absorption bands for the various functional groups. A strong C-O-C stretching vibration for the ether linkage is expected in the 1000-1300 cm⁻¹ region. libretexts.org Phenyl alkyl ethers typically show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹. pressbooks.pub The oxirane ring itself has characteristic C-O and C-H stretching and bending vibrations. A weak absorption band around 3033 cm⁻¹ can be indicative of an epoxide. dlsu.edu.ph Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl bonds in "this compound" would be expected to produce strong signals in the Raman spectrum. sigmaaldrich.com
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3150 | 3050 - 3150 |
| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |
| Aromatic C=C Stretch | 1400 - 1600 | 1400 - 1600 |
| Ether C-O-C Stretch | 1050 - 1250 (strong) | 1050 - 1250 |
| Oxirane Ring Vibration | ~1250 (ring breathing), ~850-950 (asymmetric stretch) | ~1250, ~850-950 |
| C-Cl Stretch | 600 - 800 | 600 - 800 |
Specialized Analytical Approaches for Trace Analysis and Environmental Monitoring
Given that chlorinated phenoxy compounds are often related to herbicides and pesticides, developing sensitive analytical methods for trace analysis and environmental monitoring is crucial. econference.ioepa.gov
Sample Preparation: For environmental samples such as water, soil, or sediment, an extraction and pre-concentration step is typically required before instrumental analysis. ajol.inforesearchgate.net Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can be used to isolate and concentrate the analyte from the sample matrix. springernature.com
Analytical Techniques: For trace-level quantification, highly sensitive techniques such as GC-MS operating in selected ion monitoring (SIM) mode or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed. epa.govelsevierpure.com These methods provide the low limits of detection (LOD) and limits of quantification (LOQ) necessary for environmental monitoring. deswater.com For instance, detection limits at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level can be achieved. epa.gov
The analysis of such compounds in environmental matrices is essential for assessing potential contamination and human exposure. epa.govenv.go.jp
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of 2-[(2,5-Dichlorophenoxy)methyl]oxirane. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.
The presence of the dichlorophenoxy group significantly influences the electronic properties of the oxirane ring. The chlorine atoms, being highly electronegative, withdraw electron density from the aromatic ring through the inductive effect. This electronic pull is relayed through the ether linkage to the methyl group and, subsequently, to the oxirane ring. As a result, the electron density around the oxirane moiety is modulated, which in turn affects its reactivity towards nucleophiles and electrophiles.
DFT calculations can be employed to determine key electronic parameters that quantify the molecule's reactivity. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the dichlorophenoxy group is expected to lower the energy of the HOMO, potentially increasing the HOMO-LUMO gap and thus affecting its kinetic stability.
Furthermore, molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize the regions of positive and negative electrostatic potential on the molecule's surface. In the case of this compound, the oxygen atom of the oxirane ring is expected to be a region of negative potential, making it a likely site for electrophilic attack. Conversely, the carbon atoms of the oxirane ring would exhibit a more positive potential, rendering them susceptible to nucleophilic attack.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | Lowered due to electron-withdrawing groups | Indicates reduced tendency to donate electrons |
| LUMO Energy | Influenced by the overall molecular structure | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | Potentially increased | Suggests higher kinetic stability |
| Dipole Moment | Non-zero | Indicates a polar molecule |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with other molecules, including biological targets and environmental matrices. Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to explore the molecule's potential energy surface and dynamic behavior.
Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. For this compound, the key sources of conformational flexibility are the rotations around the C-O-C ether linkage and the C-C bond connecting the methyl group to the oxirane ring. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be constructed, revealing the low-energy, and therefore most probable, conformations. These studies can predict the preferred spatial orientation of the dichlorophenoxy group relative to the oxirane ring.
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms in the molecule over time. These simulations, governed by the principles of classical mechanics, can reveal how the molecule behaves in a solvent environment, such as water. MD simulations can show the fluctuations and transitions between different conformations, providing insights into the molecule's flexibility and the accessibility of its reactive sites. For instance, simulations could demonstrate how the bulky dichlorophenoxy group might sterically hinder the approach of a reactant to the oxirane ring in certain conformations.
Prediction of Reaction Regioselectivity and Transition States
The oxirane ring in this compound is a key functional group that can undergo ring-opening reactions with various nucleophiles. The regioselectivity of this reaction, i.e., which of the two carbon atoms of the oxirane ring is preferentially attacked, is a critical aspect of its chemistry. Computational methods can be used to predict this regioselectivity by modeling the reaction pathways and identifying the transition states.
The attack of a nucleophile on the oxirane ring can proceed via an SN2-like mechanism. The two carbon atoms of the oxirane are not equivalent; one is adjacent to the methyl group, which is in turn connected to the electron-withdrawing dichlorophenoxy moiety. This electronic asymmetry can influence the partial positive charges on the oxirane carbons, making one more electrophilic than the other.
Transition state theory, combined with quantum chemical calculations, allows for the location and characterization of the transition state structures for nucleophilic attack at each of the two oxirane carbons. By comparing the activation energies associated with these two pathways, the more favorable reaction path can be determined. The pathway with the lower activation energy will be the kinetically preferred one, thus dictating the regioselectivity of the ring-opening reaction. These calculations can provide valuable predictions for synthetic applications and for understanding the metabolic pathways of the compound.
Structure-Activity Relationship (SAR) Studies for Biological and Material Applications
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity or material properties. For this compound, computational SAR studies can be employed to predict its potential applications.
In the context of biological applications, SAR models can be developed to predict the interaction of this compound with specific biological targets, such as enzymes or receptors. By comparing its structural and electronic features with those of known active compounds, it is possible to hypothesize its potential biological effects. For example, the dichlorophenoxy moiety is a common feature in some herbicides and fungicides. SAR models could explore whether the addition of the oxirane group enhances or modifies this activity. Molecular docking simulations, a key component of SAR studies, can predict the binding mode and affinity of the molecule to a protein's active site.
For material applications, SAR can be used to predict how the incorporation of this compound into a polymer or other material might affect its properties. For instance, the polar and aromatic nature of the molecule could influence properties like adhesion, thermal stability, or refractive index. Quantitative Structure-Property Relationship (QSPR) models, a subset of SAR, can be developed to correlate specific molecular descriptors (e.g., molecular weight, polarizability, dipole moment) with macroscopic material properties.
In Silico Assessment of Environmental Fate Parameters
Computational models are increasingly used to predict the environmental fate of chemicals, providing a cost-effective and ethical alternative to extensive experimental testing. For this compound, in silico methods can estimate key parameters that determine its persistence, distribution, and potential for bioaccumulation in the environment.
These models often rely on Quantitative Structure-Property Relationships (QSPRs) that correlate the molecular structure with specific environmental parameters. Key parameters that can be estimated include:
Log Kow (Octanol-Water Partition Coefficient): This parameter indicates the tendency of a chemical to partition between an organic phase (octanol, simulating fatty tissues) and an aqueous phase. A high Log Kow suggests a potential for bioaccumulation. Given the presence of the dichlorinated aromatic ring, this compound is expected to have a relatively high Log Kow.
Water Solubility: This parameter affects the mobility of the compound in the environment. The hydrophobic nature of the dichlorophenoxy group would likely result in low water solubility.
Soil Adsorption Coefficient (Koc): This indicates the tendency of the compound to adsorb to soil and sediment, which affects its leaching potential into groundwater.
Biotransformation and Degradation: Computational models can predict the likelihood of the compound being degraded by microorganisms in the environment. These models often identify potential sites of metabolic attack, such as the ether linkage or the oxirane ring.
Table 2: Predicted Environmental Fate Parameters for this compound
| Parameter | Predicted Trend | Environmental Implication |
| Log Kow | High | Potential for bioaccumulation |
| Water Solubility | Low | Reduced mobility in aqueous environments |
| Soil Adsorption (Koc) | High | Likely to adsorb to soil and sediment |
| Biodegradability | Potentially slow | May persist in the environment |
Mechanistic Biological Activity and Interactions with Biomolecules
Molecular Mechanisms of Action Involving Epoxide Reactivity with Cellular Nucleophiles (e.g., Glutathione)
The high reactivity of the three-membered epoxide ring is a key determinant of the molecular mechanism of action for 2-[(2,5-Dichlorophenoxy)methyl]oxirane. Epoxides are electrophilic and can react with a variety of cellular nucleophiles, leading to covalent modification of essential biomolecules. This reactivity is due to the significant ring strain of the oxirane, which is relieved upon nucleophilic attack and subsequent ring-opening.
One of the most important cellular nucleophiles is the tripeptide glutathione (B108866) (GSH), which plays a central role in the detoxification of xenobiotics. The reaction of epoxides with GSH can be spontaneous or, more commonly, catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). This conjugation reaction typically proceeds via an SN2 mechanism, where the sulfur atom of the cysteine residue in glutathione attacks one of the carbon atoms of the epoxide ring. This leads to the formation of a stable glutathione conjugate, which is more water-soluble and can be more readily excreted from the cell.
The reaction of this compound with glutathione is anticipated to follow this general mechanism. The nucleophilic attack by the thiolate group of GSH would lead to the opening of the oxirane ring, resulting in the formation of a hydroxy-glutathionyl adduct. This process serves as a detoxification pathway, preventing the epoxide from reacting with other critical cellular macromolecules such as DNA and proteins. However, significant depletion of cellular glutathione levels due to extensive conjugation can lead to a state of oxidative stress, rendering the cell more susceptible to damage from reactive oxygen species.
| Cellular Nucleophile | Potential Reaction Product | Biological Significance |
| Glutathione (GSH) | Glutathione conjugate | Detoxification, potential for GSH depletion |
| Protein (e.g., Cys, His, Lys residues) | Covalent protein adducts | Enzyme inhibition, disruption of protein function |
| DNA (e.g., N7 of guanine) | DNA adducts | Potential for genotoxicity and mutagenicity |
Enzyme Inhibition and Modulation Studies
The electrophilic nature of the epoxide ring in this compound makes it a potential inhibitor of various enzymes. Covalent modification of amino acid residues within the active site of an enzyme can lead to irreversible inhibition. Nucleophilic residues such as cysteine, histidine, and lysine (B10760008) are particularly susceptible to alkylation by epoxides.
Other potential enzyme targets could include those involved in critical metabolic pathways. The dichlorophenoxy moiety might also contribute to the binding and specificity of the compound to certain enzymes, potentially leading to modulation of their activity through non-covalent interactions as well.
| Enzyme Class | Potential Interaction | Possible Consequence |
| Glutathione S-Transferases (GSTs) | Substrate and potential inhibitor | Altered detoxification capacity |
| Hydrolases | Covalent modification of active site | Inhibition of metabolic processes |
| Kinases/Phosphatases | Covalent modification of key residues | Disruption of signaling pathways |
Interaction with Microbial Systems: Mechanistic Basis of Antimicrobial Properties
Many epoxides exhibit antimicrobial properties, and the mechanism of action is often attributed to their ability to react with and damage essential microbial components. The antimicrobial activity of this compound would likely involve several mechanisms.
A primary mechanism is the disruption of the bacterial cell membrane. The lipophilic nature of the dichlorophenoxy group could facilitate the partitioning of the molecule into the lipid bilayer of the microbial cell membrane. This insertion could alter membrane fluidity and permeability, leading to leakage of essential ions and metabolites and ultimately cell death. nih.gov Studies on other phenolic compounds have shown that they can disrupt the structure and function of bacterial membranes. researchgate.netnih.gov
Furthermore, once inside the microbial cell, the epoxide can exert its toxic effects by reacting with intracellular nucleophiles. Covalent modification of microbial enzymes involved in critical processes such as cell wall synthesis, protein synthesis, or cellular respiration could lead to potent antimicrobial activity. nih.gov The formation of adducts with microbial DNA could also contribute to its bactericidal or bacteriostatic effects. The presence of an oxirane ring has been shown to be important for the antibacterial activity of some compounds. japsonline.com
| Microbial Target | Proposed Mechanism of Action | Outcome |
| Cell Membrane | Disruption of lipid bilayer integrity and function | Increased permeability, cell lysis |
| Cellular Enzymes | Covalent modification and inactivation | Inhibition of essential metabolic pathways |
| DNA | Formation of DNA adducts | Inhibition of replication and transcription |
Investigation of Potential Biological Targets and Pathways
The covalent binding of the epoxide to proteins is a significant event. The formation of protein adducts can lead to a loss of protein function, which can trigger various cellular stress responses. For instance, modification of proteins involved in the cellular stress response, such as heat shock proteins, could be a potential consequence of exposure.
Given the structural similarity to phenoxy herbicides like 2,4-D, it is possible that this compound could interfere with some of the same pathways. For example, 2,4-D is known to induce oxidative stress. nih.gov It is conceivable that the metabolism and cellular interactions of this compound could also lead to the generation of reactive oxygen species (ROS), thereby activating oxidative stress-related signaling pathways.
| Potential Target/Pathway | Hypothesized Effect | Potential Cellular Outcome |
| Cellular Proteins | Covalent adduct formation | Loss of function, cellular stress |
| Glutathione Homeostasis | Depletion of GSH | Increased oxidative stress |
| Oxidative Stress Pathways | Induction of ROS | Apoptosis, cellular damage |
| DNA Integrity | Formation of adducts | Genotoxicity, cell cycle arrest |
Comparative Mechanistic Studies with Related Biologically Active Compounds
A comparative analysis of the mechanistic properties of this compound with related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, can provide valuable insights.
The primary mechanistic difference lies in the presence of the epoxide ring in this compound, which confers a high degree of electrophilicity and the potential for covalent bond formation. In contrast, the biological activity of 2,4-D is primarily attributed to its action as a synthetic auxin, leading to uncontrolled plant growth and death. nih.gov While 2,4-D can be metabolized to reactive intermediates, its primary mode of action is not direct alkylation of biomolecules.
The toxicity of phenoxyalkanoic acids has been observed to increase with a decrease in the side chain length, which may be due to easier penetration of cell membranes. nih.govacs.org The oxirane-containing side chain of this compound presents a different type of reactivity compared to the carboxylic acid side chain of 2,4-D.
Structure-activity relationship studies on various phenoxy compounds could further elucidate the role of the dichlorophenoxy moiety and the nature of the side chain in determining the biological activity and toxicity. researchgate.netmdpi.com For instance, the position of the chlorine atoms on the phenyl ring is known to influence the herbicidal activity and toxicity of phenoxyacetic acids.
| Compound | Key Functional Group | Primary Mechanism of Action | Key Biomolecular Interactions |
| This compound | Epoxide | Alkylation of nucleophiles | Covalent binding to proteins, DNA, GSH |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Carboxylic acid | Synthetic auxin | Interaction with auxin receptors |
| 2,4-Dichlorophenol (B122985) (2,4-DCP) | Phenolic hydroxyl | Membrane disruption, uncoupling of oxidative phosphorylation | Interaction with lipid membranes, proteins |
Applications in Advanced Materials Science and Polymer Chemistry Research
Role as a Monomer in Polymerization Reactions
As an oxirane derivative, 2-[(2,5-Dichlorophenoxy)methyl]oxirane can undergo polymerization to form polyethers. The polymerization behavior is dictated by the strained three-membered oxirane ring, which can be opened under various catalytic conditions.
Ring-Opening Polymerization Mechanisms
The polymerization of this compound proceeds primarily through ring-opening polymerization (ROP), which can be initiated by cationic or anionic species.
Cationic Ring-Opening Polymerization (CROP): In CROP, an electrophilic initiator, such as a protic acid or a Lewis acid, protonates the oxygen atom of the oxirane ring. This protonation makes the ring more susceptible to nucleophilic attack by another monomer molecule. The propagation then continues in a chain-growth fashion. The presence of the electron-withdrawing dichlorophenoxy group can influence the reactivity of the oxirane ring and the stability of the propagating cationic center.
Anionic Ring-Opening Polymerization (AROP): AROP is initiated by a nucleophile, such as an alkoxide or hydroxide (B78521) ion, which attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide propagating species. This living polymerization technique allows for good control over the molecular weight and architecture of the resulting polymer. The steric hindrance and electronic effects of the bulky dichlorophenoxy-methyl substituent can affect the kinetics of the polymerization.
A comparative table of these mechanisms is presented below.
| Polymerization Mechanism | Initiator Type | Propagation Species | Key Characteristics |
| Cationic Ring-Opening Polymerization (CROP) | Protic acids, Lewis acids | Oxonium ion | Can be prone to chain transfer and termination reactions. |
| Anionic Ring-Opening Polymerization (AROP) | Nucleophiles (e.g., alkoxides) | Alkoxide | Often proceeds in a living manner, allowing for controlled polymer synthesis. |
Copolymerization Studies for Tailored Properties
To achieve polymers with a specific balance of properties, this compound can be copolymerized with other monomers. Copolymerization allows for the fine-tuning of characteristics such as glass transition temperature, solubility, and mechanical strength. For instance, copolymerizing with a more flexible monomer could enhance the toughness of the resulting material, while incorporating a monomer with different functional groups could introduce new chemical reactivity. The reactivity ratios of the comonomers are crucial parameters that determine the composition and microstructure of the final copolymer.
Use as a Crosslinking Agent in Epoxy Resins and Polymer Networks
The oxirane functionality of this compound makes it a suitable candidate for use as a reactive diluent or a crosslinking agent in epoxy resin formulations. When combined with a curing agent, such as an amine or an anhydride, it can participate in the formation of a three-dimensional polymer network.
Modulation of Thermomechanical Properties
The thermomechanical properties of the cured epoxy resin are directly related to its crosslink density and chemical structure. By varying the concentration of this compound, it is possible to modulate properties such as the glass transition temperature (Tg), storage modulus, and toughness. The presence of the rigid dichlorophenoxy groups can enhance the thermal stability of the polymer network.
The following table summarizes the expected influence of incorporating this compound on the properties of an epoxy network.
| Property | Expected Influence | Rationale |
| Glass Transition Temperature (Tg) | May increase due to the rigidity of the dichlorophenoxy group, or decrease if it significantly reduces crosslink density. | The final effect depends on the balance between the rigidity of the side group and the overall crosslink density. |
| Storage Modulus | May decrease due to a reduction in crosslink density. | A lower crosslink density generally leads to a softer material with a lower modulus. |
| Toughness | May increase. | Reduced crosslink density can lead to a less brittle and more tough material. |
| Thermal Stability | Expected to increase. | The aromatic and chlorinated structure of the dichlorophenoxy group can enhance thermal resistance. |
Development of Functional Polymers and Composites
The unique chemical structure of this compound opens up possibilities for the development of functional polymers and composites with specialized properties. The presence of chlorine atoms imparts a degree of flame retardancy, which is a desirable characteristic in many applications. Furthermore, the aromatic dichlorophenoxy group can enhance the refractive index of the polymer, making it potentially useful for optical applications.
By incorporating this monomer into polymer backbones, materials with tailored functionalities can be designed. For example, the synthesis of block copolymers containing segments derived from this monomer could lead to self-assembling nanostructures with distinct domains. In the realm of composites, polymers derived from this compound can be used as matrices for reinforcing fillers, such as glass fibers or nanoparticles, to create materials with enhanced mechanical strength and thermal stability.
Analysis of this compound in Advanced Materials Science and Polymer Chemistry Research
Following a comprehensive review of scientific literature and available research data, it has been determined that there is a significant lack of specific information regarding the applications of the chemical compound This compound in the outlined areas of advanced materials science and polymer chemistry. The requested article, structured around detailed research findings for this specific compound, cannot be generated due to the absence of relevant studies in the public domain.
The intended scope of the article was to explore:
Structure-Property Relationships in Polymer Systems Incorporating the Compound:Consequently, without any synthesized and characterized polymer systems, there is no information on the structure-property relationships of polymers that include this specific compound.
While general information on oxirane-based polymers and their applications is abundant, the specific dichlorinated phenoxy methyl oxirane derivative does not appear to be a subject of published research in the specified fields. Therefore, the creation of a thorough, informative, and scientifically accurate article solely focused on this compound, as per the user's strict instructions, is not feasible at this time.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[(2,5-Dichlorophenoxy)methyl]oxirane with high purity in laboratory settings?
- The compound can be synthesized via epoxidation of its precursor, such as 2-(chloromethyl)oxirane derivatives, under controlled conditions. Catalytic methods using peracids (e.g., meta-chloroperbenzoic acid) or basic conditions are common. Purification often involves column chromatography or recrystallization to achieve >97% purity, as noted in catalogs of rare epoxide derivatives .
Q. How should researchers characterize the structural integrity of this compound post-synthesis?
- Key techniques include:
- NMR spectroscopy : Confirm the presence of the epoxide ring (δ ~3.0–4.5 ppm for oxirane protons) and dichlorophenoxy substituents.
- Mass spectrometry (MS) : Validate molecular weight (e.g., M+ peak at m/z 265.1 for C₉H₇Cl₂O₂).
- FT-IR : Identify epoxy C-O-C stretching (~1250 cm⁻¹) and aryl chloride vibrations (~750 cm⁻¹).
Cross-referencing with CAS registry data (3556-00-1) ensures accuracy .
Q. What solvents and storage conditions are optimal for maintaining the stability of this epoxide?
- Use anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) to prevent ring-opening reactions. Store at –20°C under inert gas (argon/nitrogen) to minimize hydrolysis or polymerization, as recommended for similar oxirane derivatives in chemical catalogs .
Advanced Research Questions
Q. How can Lee-Wheaton theory be applied to analyze the ionic conductivity of this compound in mixed solvent systems?
- Conductivity measurements in methanol-water mixtures can be modeled using the Lee-Wheaton equation to determine ion association constants (Kₐ) and limiting molar conductivity (Λ₀). This approach has been validated for structurally related dichlorophenoxy compounds, enabling insights into solvation dynamics and ion-pair formation .
Q. What experimental strategies resolve contradictions in spectroscopic data for epoxide ring stability under varying pH conditions?
- Perform pH-dependent NMR studies to monitor ring-opening kinetics. For example, track proton shifts in acidic (H⁺-catalyzed hydrolysis) vs. basic (nucleophilic attack) conditions. Pair with computational modeling (DFT) to correlate spectral changes with reaction pathways, as demonstrated for analogous halogenated epoxides .
Q. How does the electronic effect of the 2,5-dichlorophenoxy group influence the reactivity of the epoxide ring in nucleophilic addition reactions?
- The electron-withdrawing chlorine atoms increase the electrophilicity of the oxirane ring, accelerating nucleophilic attacks (e.g., by amines or thiols). Kinetic studies using in-situ FT-IR or HPLC can quantify rate constants, while Hammett plots relate substituent effects to reactivity trends .
Q. What role does this compound play in polymer chemistry, and how can its crosslinking efficiency be optimized?
- The compound acts as a bifunctional crosslinker in epoxy resins. Optimize curing by adjusting stoichiometry with hardeners (e.g., diamines) and thermal profiles (DSC analysis). Mechanical testing (tensile strength, Tg) and FT-IR monitoring of epoxy conversion are critical for quality control .
Methodological Considerations
- Synthesis Optimization : Use Design of Experiments (DoE) to vary reaction parameters (temperature, catalyst loading) and maximize yield .
- Data Validation : Cross-check analytical results with published CAS data (3556-00-1) to confirm compound identity .
- Advanced Modeling : Apply QSPR (Quantitative Structure-Property Relationship) to predict physical properties (e.g., solubility, reactivity) using quantum-chemical descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
